Species Cross‑Reactivity: Human and Rabbit MMP‑3 Coverage Versus Human‑Only Comparators
4‑Dibenzofuran‑2‑yl‑4‑hydroxyimino butyric acid (MMP‑3 Inhibitor V) is a competitive inhibitor of both human and rabbit MMP‑3 catalytic domains, with Ki values in the low micromolar range for both species . In contrast, the frequently used MMP‑3 Inhibitor VIII (Ki = 23 nM) is described only as a potent human MMP‑3 inhibitor, with no published data on rabbit or other non‑human stromelysin‑1 . UK 370106 (IC₅₀ = 23 nM) is also profiled exclusively on human MMP‑3 (and MMP‑12) . The sole direct comparator that shares dual‑species coverage is MMP‑3 Inhibitor I (IC₅₀ ≈ 5 µM), a peptide‑based probe with limited chemical tractability . Consequently, MMP‑3 Inhibitor V offers the unique advantage of validated cross‑species activity in a small‑molecule scaffold.
| Evidence Dimension | Species cross‑reactivity (human vs. rabbit MMP‑3 catalytic domain) |
|---|---|
| Target Compound Data | Human MMP‑3 Ki ≈ low µM; Rabbit MMP‑3 Ki ≈ low µM (reported as comparable potency) |
| Comparator Or Baseline | MMP‑3 Inhibitor VIII: human MMP‑3 Ki = 23 nM (rabbit not reported); UK 370106: human MMP‑3 IC₅₀ = 23 nM (rabbit not reported); MMP‑3 Inhibitor I: IC₅₀ ≈ 5 µM (species not specified) |
| Quantified Difference | Unique possession of demonstrated human‑rabbit dual‑species inhibitory profile among small‑molecule MMP‑3 inhibitors. |
| Conditions | In‑vitro enzymatic assays using recombinant human and rabbit MMP‑3 catalytic domains (Johnson et al., 1999). |
Why This Matters
For laboratories employing rabbit disease models (e.g., atherosclerosis, dermal wound healing), only MMP‑3 Inhibitor V provides validated target engagement across species, avoiding the translational uncertainty of human‑only inhibitors.
